去戊酰丁酰缬沙坦

描述

Valsartan is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes blood vessels to tighten. It relaxes the blood vessels and lowers blood pressure, thereby increasing the supply of blood and oxygen to the heart .

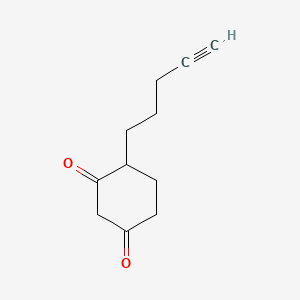

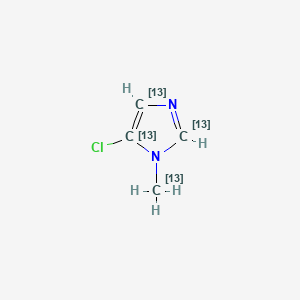

Synthesis Analysis

The synthesis of valsartan, a potent, orally active angiotensin II receptor blocker, involves three steps: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key step in the synthesis involves tetrazole ring formation catalyzed by Lewis acid .

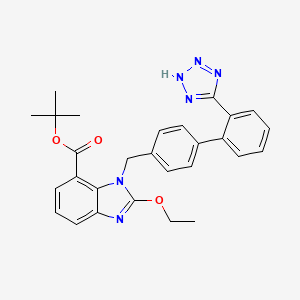

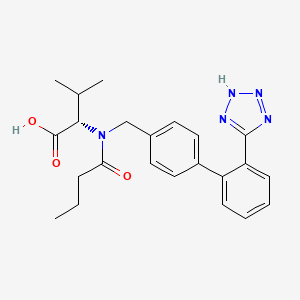

Molecular Structure Analysis

The molecular formula of Despentanoyl butanoyl valsartan is C23H27N5O3 .

Chemical Reactions Analysis

The synthesis of valsartan involves five steps starting from 4’-methyl-2-cyanobiphenyl (2). The key step involves tetrazole ring formation catalyzed by Lewis acid .

Physical And Chemical Properties Analysis

The average mass of Despentanoyl butanoyl valsartan is 421.492 Da .

科学研究应用

提高药物溶解度和生物利用度:缬沙坦的纳米混悬剂已被证明可以提高其水溶解度和生物利用度,可能导致更好的抗高血压活性 (Gora, Mustafa, Sahni, Ali, & Baboota, 2016).

心血管风险管理:一项研究比较了缬沙坦在高心血管风险高血压患者中的有效性与氨氯地平的影响,突出了其在管理血压和心脏疾病中的作用 (Julius, Kjeldsen, Weber, Brunner, Ekman, Hansson, Hua, Laragh, Mcinnes, Mitchell, Plat, Schork, Smith, & Zanchetti, 2004).

人血浆中的定量估计:开发一种使用 LC-MS/MS 在人血浆中定量估计缬沙坦的生物分析方法,有助于药代动力学研究 (Krishna chinthala, Prasad Kancherla, & Pramod Kumar, 2017).

肝脏摄取和胆汁排泄:研究探索了转运蛋白参与缬沙坦的肝脏摄取和胆汁排泄,这对于了解其代谢和排泄至关重要 (Yamashiro, Maeda, Hirouchi, Adachi, Hu, & Sugiyama, 2006).

临床试验和心血管结局:像 VALIANT 试验这样的研究调查了缬沙坦在急性心肌梗死和心力衰竭等疾病中的疗效,促进了其在心血管疾病中的治疗作用 (Winkelmann, 2004).

粒度和晶态的影响:对缬沙坦的粒度和晶态的研究表明,减小粒度可以显着提高其生物利用度,这对于优化药物制剂至关重要 (Ma, Sun, Che, Zheng, Jiang, Sun, & Wang, 2013).

溶解度和稳定性优化:研究集中在优化缬沙坦的溶解度和稳定性,这对于提高其治疗效果至关重要 (Vuppalapati, Cherukuri, Neeli, Yeragamreddy, & Kesavan, 2016).

透皮递送增强:研究还调查了使用萜烯来增强缬沙坦的透皮递送,这对于开发替代给药途径很重要 (Ahad, Aqil, & Ali, 2016).

抗抑郁和抗焦虑作用:一项关于缬沙坦对情绪障碍影响的研究揭示了其潜在的抗抑郁和抗焦虑作用及其对海马神经发生和 BDNF 表达的影响 (Ping, Wu, Song, & Zhaochun, 2014).

作用机制

Target of Action

Valsartan n-Propyl Impurity, also known as Despentanoyl butanoyl valsartan or 4GS9P3LL2L, is an impurity in the synthesis of Valsartan . Valsartan belongs to a class of medicines known as angiotensin-II-receptor antagonists (also known as sartans) . These medicines work by blocking the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise .

Mode of Action

The mode of action of Valsartan involves the selective binding to angiotensin receptor 1 (AT1) and prevention of the protein angiotensin II from binding and exerting its hypertensive effects . These effects include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others .

Biochemical Pathways

Valsartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS . Valsartan has been shown to attenuate LPS-induced ALI by modulating NF-κB and MAPK pathways .

Pharmacokinetics

Valsartan’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After one oral dose, the antihypertensive activity of valsartan begins within approximately 2 hours and peaks within 4-6 hours in most patients . Food decreases the exposure to orally administered valsartan by approximately 40% and peak plasma concentration by approximately 50% .

Action Environment

The action of Valsartan n-Propyl Impurity is influenced by various environmental factors. For instance, the stability of the drug substance should be established through stress testing, which includes the effect of temperature, light, and oxidizing agents . Further tests are required to determine the extent of the contamination and whether impurities are present in sartan medicines above levels that can be considered acceptable .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAQHVJSXLGXET-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241798 | |

| Record name | Despentanoyl butanoyl valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Despentanoyl butanoyl valsartan | |

CAS RN |

952652-79-8 | |

| Record name | Despentanoyl butanoyl valsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952652798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despentanoyl butanoyl valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-Butyryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESPENTANOYL BUTANOYL VALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS9P3LL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

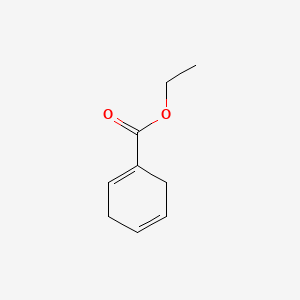

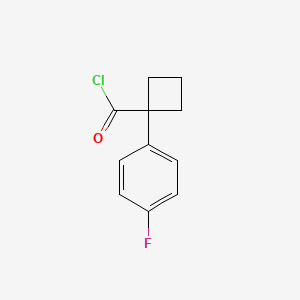

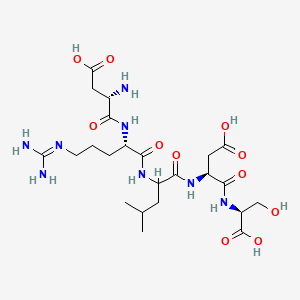

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)